molecular formula C11H14N2O2 B3023232 N-(3-AMINOPHENYL)TETRAHYDROFURAN-2-CARBOXAMIDE CAS No. 926219-04-7

N-(3-AMINOPHENYL)TETRAHYDROFURAN-2-CARBOXAMIDE

Cat. No.: B3023232
CAS No.: 926219-04-7
M. Wt: 206.24 g/mol
InChI Key: XOHYPHZQAPBOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (THF) ring linked to a 3-aminophenyl group via a carboxamide bridge. The THF moiety provides a saturated oxygen-containing heterocycle, while the 3-aminophenyl substituent introduces aromaticity and a primary amine functional group. The meta position of the amino group on the phenyl ring may influence electronic and steric properties, impacting its reactivity and biological interactions .

Properties

IUPAC Name

N-(3-aminophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHYPHZQAPBOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3-aminophenylamine with tetrahydrofuran-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial in its applications in enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Compounds for Comparison :

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (Benzofuran analog)

N-(Tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide (Piperidine-substituted THF analog)

N-(3-Aminopropyl)thiophene-3-carboxamide (Thiophene analog)

N-(4-(Benzothiazole-2-yl)phenyl) benzenesulfonamide derivatives (Benzothiazole-sulfonamide analogs)

Structural Features :
Compound Core Ring Substituent(s) Functional Groups
N-(3-Aminophenyl)THF-2-carboxamide Tetrahydrofuran 3-Aminophenyl Carboxamide, primary amine
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Benzofuran 4-Methylphenyl Carboxamide, primary amine
N-(THF-2-ylmethyl)piperidine-4-carboxamide Tetrahydrofuran Piperidine-4-ylmethyl Carboxamide, tertiary amine
N-(3-Aminopropyl)thiophene-3-carboxamide Thiophene 3-Aminopropyl Carboxamide, primary amine
N-(4-(Benzothiazole-2-yl)phenyl) derivatives Benzothiazole Varied sulfonamide groups Sulfonamide, benzothiazole
  • Aromatic vs. Thiophene analogs introduce sulfur’s polarizability, enabling unique charge-transfer interactions absent in oxygen-based THF .
  • Amino Group Positioning: The meta-amino group in the target compound contrasts with the para-amino group in benzothiazole-sulfonamide derivatives ().

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility
N-(3-Aminophenyl)THF-2-carboxamide C₁₁H₁₄N₂O₂* 206.24 1.2 Moderate
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide C₁₆H₁₄N₂O₂ 266.30 2.8 Low
N-(THF-2-ylmethyl)piperidine-4-carboxamide C₁₁H₂₀N₂O₂ 212.29 0.5 High
N-(3-Aminopropyl)thiophene-3-carboxamide C₈H₁₂N₂OS 184.26 0.9 Moderate

*Calculated based on structural analysis.

  • Lipophilicity: The benzofuran analog’s higher logP (2.8) suggests greater membrane permeability but lower aqueous solubility compared to the target compound (logP ~1.2) . The piperidine-substituted THF analog’s low logP (0.5) correlates with its high solubility, advantageous for intravenous formulations .
  • Hydrogen Bonding: The 3-aminophenyl group in the target compound provides two H-bond donors (NH₂), enhancing interactions with polar residues in enzymes or receptors.

Biological Activity

N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.241 g/mol
  • CAS Number : 926219-04-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound is thought to inhibit certain kinases and may influence apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)0.126
HCT15 (Colon)2.37
PC-3 (Prostate)2.68

The compound exhibited a selective toxicity profile, demonstrating a much lower effect on non-cancerous cell lines compared to cancerous ones, which suggests its potential as a targeted therapy with reduced side effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activities. Preliminary results indicate that it possesses significant antibacterial properties against various strains, although specific data regarding the minimum inhibitory concentrations (MICs) are still being compiled .

Study 1: In Vivo Efficacy

A study conducted on BALB/c nude mice demonstrated the efficacy of this compound in reducing tumor growth. Mice inoculated with MDA-MB-231 cells and treated with the compound showed a marked decrease in tumor size compared to the control group over a treatment period of 30 days .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the tetrahydrofuran ring and the amine group significantly impacted the biological activity of related compounds. It was found that certain substitutions could enhance potency while maintaining selectivity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-AMINOPHENYL)TETRAHYDROFURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-AMINOPHENYL)TETRAHYDROFURAN-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.